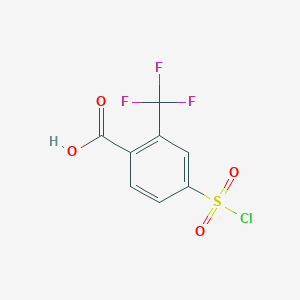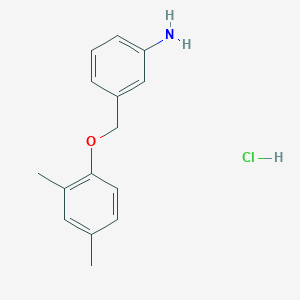
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride
Übersicht
Beschreibung
“3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride” is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 . It is used in laboratory chemicals and the synthesis of substances .
Synthesis Analysis
The synthesis of anilines, such as “3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride”, can involve various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis
The molecular structure of “3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride” consists of a benzene ring with two methyl groups at the 2 and 4 positions, an aniline group at the 3 position, and a hydrochloride group .Wissenschaftliche Forschungsanwendungen
Synthesis of Polyurethane Cationomers
Research demonstrates the synthesis of polyurethane cationomers with anil groups, incorporating compounds like 2-chloromethyl-N-(2-hydroxybenzilidene)aniline. These materials, exhibiting fluorescent properties, were investigated for their structural and photochromic mechanisms, highlighting processes like excited-state intramolecular proton transfer and keto tautomer formation (Buruianǎ et al., 2005).
Polymerization Catalysts
Nickel(II) and Palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties were synthesized and their polymerization behavior was explored. These complexes show promise in olefin polymerization, showcasing the potential of 3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride derivatives in catalysis and polymer chemistry (Schmid et al., 2001).
Environmental Applications
Hybrid Photo-electrocatalytic Oxidation for Wastewater Treatment
A novel Hybrid Photo-electrocatalytic Oxidation method was developed to treat 3,4-dimethyaniline wastewater. This research underscores the substance's relevance in addressing stubborn organic compounds in industrial wastewater and elucidates its degradation mechanism and synergistic effects (Li et al., 2020).
Biological Degradation
The degradation of aniline and its relevance in municipal wastewater treatment was studied, with a focus on a bacterial strain capable of degrading aniline and its substituted derivatives. This research could have implications for the treatment and biodegradation of related compounds (Liu et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11-6-7-15(12(2)8-11)17-10-13-4-3-5-14(16)9-13;/h3-9H,10,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXARHVXOHSDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-Dimethylphenoxy)methyl)aniline hydrochloride | |
CAS RN |
1417570-04-7 | |
| Record name | Benzenamine, 3-[(2,4-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417570-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



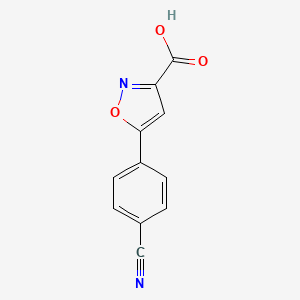
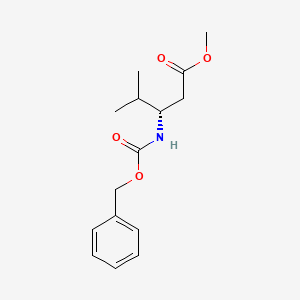



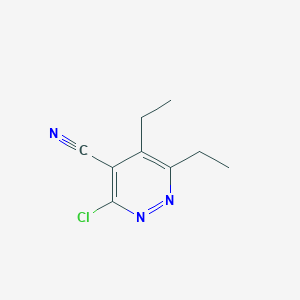

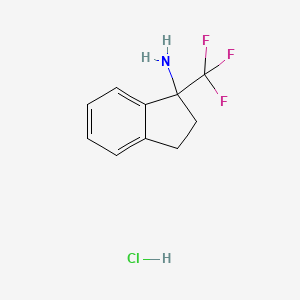

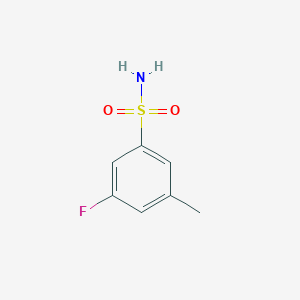

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)

